An In-depth Technical Guide to endo-BCN-PEG2-alcohol
An In-depth Technical Guide to endo-BCN-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of endo-BCN-PEG2-alcohol, a bifunctional linker molecule integral to advancements in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts and Chemical Properties
Endo-BCN-PEG2-alcohol is a chemical tool used in bioorthogonal chemistry. It features three key components:
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endo-Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne (B158145) that readily reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The "endo" configuration influences its stability and reactivity profile.[3]
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Polyethylene Glycol (PEG) Spacer: A two-unit PEG linker enhances the hydrophilicity and solubility of the molecule in aqueous environments, which is crucial for biological applications.[2][4] The PEG spacer also provides flexibility and can influence the pharmacokinetic properties of the final conjugate.[5]
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Terminal Alcohol Group (-OH): A primary hydroxyl group that allows for further chemical modification or attachment to other molecules of interest.[6]
The primary function of endo-BCN-PEG2-alcohol is to act as a bridge, covalently connecting two different molecules with high specificity and efficiency under mild, physiological conditions.[4]
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C17H27NO5 | [6] |
| Molecular Weight | 325.41 g/mol | [6] |
| CAS Number | 1807501-85-4 | [6] |
| Appearance | Colorless to light oil | [7] |
| Purity | Typically >95% | [6] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Recommended storage at -20°C for long-term stability. | [6] |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core reactivity of endo-BCN-PEG2-alcohol lies in the SPAAC reaction. The high ring strain of the BCN group drives a [3+2] cycloaddition with an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[9] This bioorthogonality makes it ideal for use in complex biological systems, including live cells.[7]
General Reaction Scheme:
R1-BCN + N3-R2 → R1-triazole-R2
The reaction is highly selective for azides, avoiding cross-reactivity with other functional groups commonly found in biological molecules, such as amines and hydroxyls.[7]
Key Applications
Endo-BCN-PEG2-alcohol is a valuable linker for various bioconjugation applications:
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Antibody-Drug Conjugates (ADCs): In ADC development, the BCN moiety can be reacted with an azide-modified antibody, while the hydroxyl group can be derivatized to attach a cytotoxic payload. This allows for the targeted delivery of chemotherapy agents to cancer cells.
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PROTACs: This linker can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[10] The linker connects the target protein binder to the E3 ligase ligand.
-
Biomolecule Labeling and Imaging: The BCN group can be used to attach fluorescent dyes or other imaging agents to azide-modified proteins, glycans, or other biomolecules for visualization and tracking within cells.[2]
Experimental Protocols
Protocol: Conjugation of an Azide-Modified Antibody with a BCN Linker
Materials:
-
Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)
-
endo-BCN-PEG2-alcohol (or a derivative thereof)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the endo-BCN-PEG2-alcohol derivative in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Ensure the azide-modified antibody is at a suitable concentration in the reaction buffer.
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add a 5-10 molar excess of the BCN-linker stock solution.
-
Gently mix the reaction mixture. The final concentration of DMSO should be kept low (typically <10% v/v) to avoid denaturation of the antibody.
-
Incubate the reaction at room temperature for 2-4 hours, or at 4°C for 12-24 hours, with gentle agitation.[11]
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted BCN linker using size-exclusion chromatography (SEC) or another suitable purification method.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Collect the fractions corresponding to the antibody-linker conjugate.
-
-
Characterization of the Conjugate:
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Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Quantitative Data
Reaction Kinetics:
The reactivity of BCN derivatives in SPAAC reactions is a critical parameter. The second-order rate constants (k2) for the reaction of BCN with azides can vary depending on the specific azide and reaction conditions.
| Reactants | Rate Constant (k2) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| exo-BCN and benzyl (B1604629) azide | 0.19 | CD3CN/D2O (1:2) | [3] |
| endo-BCN and benzyl azide | 0.29 | CD3CN/D2O (1:2) | [3] |
Note: The endo isomer of BCN generally exhibits slightly higher reactivity than the exo isomer.[3]
Stability:
The stability of the BCN linker is crucial for its application in biological systems.
-
Acid Stability: Studies on BCN-carbinol have shown that the BCN moiety may have limited stability under certain acidic conditions used in oligonucleotide synthesis.[8][12]
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Stability in the Presence of Thiols: BCN has been reported to be unstable in the presence of glutathione (B108866) (GSH), a common intracellular thiol.[13] This should be a consideration for intracellular applications. In a comparative study, BCN was found to be significantly more stable to GSH than DBCO.[13]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a representative experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using a BCN-containing linker and a simplified signaling pathway that can be targeted by such an ADC.
Caption: Workflow for the synthesis of an antibody-drug conjugate using endo-BCN-PEG2-alcohol.
Caption: Mechanism of action of an ADC leading to targeted cell death.
Conclusion
Endo-BCN-PEG2-alcohol is a versatile and powerful tool for researchers in drug development and chemical biology. Its ability to participate in highly efficient and bioorthogonal SPAAC reactions makes it an invaluable linker for the construction of complex biomolecules such as ADCs and PROTACs. The inclusion of a PEG spacer enhances its biocompatibility, while the terminal alcohol group provides a convenient handle for further functionalization. A thorough understanding of its chemical properties, reactivity, and stability is essential for its successful implementation in experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endo-BCN-PEG-alcohol | AxisPharm [axispharm.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
